1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenylsulfonyl group can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and methanol are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the active site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Another compound with similar structural features but different functional groups.
1H-Pyrrolo[2,3-b]pyridin-5-ol: A related compound used in the synthesis of VEGFR-2 inhibitors.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit multiple kinases with high specificity makes it a valuable compound for therapeutic development .
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-cyclobutyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H15N3O4S/c21-20(22)13-9-15-16(12-5-4-6-12)11-19(17(15)18-10-13)25(23,24)14-7-2-1-3-8-14/h1-3,7-12H,4-6H2 |
InChI Key |
ZYOPSIVQDLZFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN(C3=C2C=C(C=N3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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